molecular formula C13H9ClFN3OS B2594884 3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea CAS No. 866014-45-1

3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea

Cat. No.: B2594884
CAS No.: 866014-45-1
M. Wt: 309.74
InChI Key: BXZIZGNWPPRZEG-UHFFFAOYSA-N
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Description

Product Overview 3-(2-Chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea is a synthetic organic compound with the molecular formula C 13 H 9 ClFN 3 OS and a molecular weight of 309.74 g/mol . It is supplied with a minimum purity of 95% and is identified by CAS Registry Number 866014-45-1 . This compound belongs to the class of 1,3-disubstituted thiourea derivatives, which are characterized by a benzoylthiourea scaffold known to be a versatile building block in medicinal and coordination chemistry . Research Applications and Value Thiourea derivatives, particularly those incorporating halogen atoms and pyridine rings, are subjects of extensive research due to their diverse biological activities . The molecular structure of this compound, featuring both a chloropyridinyl and a fluorobenzoyl group, is of significant interest in the design of new pharmacologically active molecules. Specifically, 1,3-disubstituted thiourea analogs have demonstrated promising cytotoxic activity against various human cancer cell lines, including those from colon, prostate, and leukemia cancers . Some closely related trifluoromethylphenylthiourea analogs have shown potent pro-apoptotic activity , reducing cancer cell viability and inducing programmed cell death . Furthermore, structurally similar compounds have been reported to exhibit antimicrobial properties , with some showing efficacy against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . Researchers also utilize benzoylthiourea derivatives in spectroscopic and crystallographic studies to understand their conformational and electronic properties . Important Notice This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3OS/c14-11-10(5-2-6-16-11)17-13(20)18-12(19)8-3-1-4-9(15)7-8/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZIZGNWPPRZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea typically involves the reaction of 2-chloropyridine-3-amine with 3-fluorobenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorine and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or thiols.

    Substitution: Substituted pyridine or benzoyl derivatives.

Scientific Research Applications

Enzyme Inhibition Studies

Research has indicated that thiourea derivatives, including 3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea, may exhibit inhibitory effects on various enzymes. These enzymes are often involved in critical biological processes such as cancer cell proliferation and microbial resistance mechanisms. The compound's structural components suggest potential for similar activities as observed in other thioureas.

Medicinal Chemistry

Thiourea derivatives are known for their diverse biological activities, making them valuable in drug discovery. The unique combination of the chloropyridine and fluorobenzoyl groups in this compound may lead to distinct pharmacological properties. For instance, compounds with similar structures have been studied for their antimicrobial and anticancer properties.

Binding Affinity Studies

Interaction studies focusing on thioureas typically examine their binding affinity with biomolecules, such as proteins and nucleic acids. Understanding these interactions can elucidate the mechanism of action of the compound and its potential therapeutic effects. This area of research is crucial for developing new drugs targeting specific biological pathways.

Structural Analog Comparisons

Comparative studies with structurally similar compounds can provide insights into the biological activities of this compound. For example:

Compound NameStructure FeaturesUnique Properties
1-(2-Fluorobenzoyl)-3-(2-tolyl)thioureaContains a fluorobenzoyl groupAntimicrobial and anticancer properties
1-(4-Pentyloxy-3-trifluoromethylphenyl)-3-(pyridine-3-carbonyl)thioureaComplex heterocyclic structureEffective against hepatitis C virus
1-(Adamantane-1-carbonyl)-3-halophenylthioureasHalophenyl substituentUsed in coordination chemistry

These comparisons highlight the versatility of thiourea derivatives in medicinal chemistry while emphasizing the unique attributes of this specific compound.

Mechanism of Action

The mechanism of action of 3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Thiourea Derivatives

Compound Name Substituent R1 Substituent R2 Melting Point (°C) Yield (%) Notable Features
Target Compound 2-Chloropyridin-3-yl 3-Fluorobenzoyl Not reported N/A Pyridine ring, Cl/F substituents
5b (1-(2-Chloroethyl)-3-(3-fluorobenzoyl-indol)thiourea) 2-Chloroethyl 3-Fluorobenzoyl-indol 221.5–222.5 68 Indole core, chloroethyl group
5g (1-(4-Nitrophenyl)-3-(3-fluorobenzoyl-indol)thiourea) 4-Nitrophenyl 3-Fluorobenzoyl-indol 220.7–221.7 64 Nitro group, high thermal stability
1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea () 2-Trifluoromethylphenyl 2-Chlorobenzoyl 156–157 94 Trifluoromethyl group, intramolecular H-bond

Key Observations :

Substituent Effects on Melting Points :

  • Indole-containing derivatives (e.g., 5b, 5g) exhibit higher melting points (>220°C), likely due to rigid aromatic systems and strong intermolecular interactions. In contrast, the trifluoromethylphenyl derivative () has a lower melting point (156–157°C), possibly due to reduced hydrogen bonding or steric effects from the CF₃ group .
  • The target compound’s pyridinyl group may lower its melting point compared to indole derivatives, as pyridine rings offer fewer hydrogen-bonding sites.

Synthetic Yields: Yields for indole-based thioureas () range from 21% to 68%, influenced by steric hindrance (e.g., morpholino groups in 5c–e). The trifluoromethylphenyl derivative () achieves a higher yield (94%), attributed to efficient coupling between isothiocyanate and aniline .

Electronic and Conformational Analysis

  • Intramolecular Interactions :

    • The trifluoromethylphenyl derivative () forms a six-membered intramolecular N–H⋯O hydrogen bond, stabilizing the thione form. Similar interactions are expected in the target compound due to the 3-fluorobenzoyl group .
    • The pyridinyl nitrogen in the target compound may introduce additional hydrogen-bonding or coordination sites, differentiating it from purely phenyl-substituted analogs.
  • Bond Lengths and Torsion Angles :

    • In , the C–S bond (1.686 Å) and C–O bond (1.221 Å) align with typical thiourea thione structures. The target compound’s electronic environment (chlorine and fluorine substituents) may slightly shorten these bonds due to electron-withdrawing effects .

Biological Activity

3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea is a synthetic compound belonging to the thiourea class, recognized for its diverse biological activities. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chloropyridine moiety and a fluorobenzoyl group, contributing to its unique biological properties. Thioureas are characterized by the functional group R1R2N=C(S)R3, which plays a crucial role in their reactivity and biological interactions.

Antimicrobial Activity

Thiourea derivatives, including this compound, have shown significant antimicrobial properties. For instance, structural analogs have demonstrated efficacy against various bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds range from 40 to 50 µg/mL, indicating comparable potency to standard antibiotics like ceftriaxone .

Anticancer Activity

Research indicates that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms. For example, compounds similar to this compound have exhibited IC50 values ranging from 1.5 to 20 µM against different cancer cell lines, including pancreatic, prostate, and breast cancer cells . The anticancer effects are often attributed to the targeting of specific molecular pathways involved in angiogenesis and cancer cell signaling.

The biological activities of thioureas are largely mediated through their interactions with biomolecules such as proteins and nucleic acids. Studies suggest that these compounds may act as enzyme inhibitors, affecting pathways critical for microbial resistance and cancer progression .

Case Studies

  • In Vivo Studies : A study on a structurally similar thiourea derivative demonstrated significant anti-inflammatory effects in mouse models while exhibiting minimal ulcerogenic potential compared to traditional NSAIDs like aspirin . This highlights the potential of thioureas in pain management without severe side effects.
  • Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of various thiourea derivatives on human leukemia cell lines. Results indicated that some derivatives effectively reduced cell viability by inducing apoptosis, supporting their potential as therapeutic agents against leukemia .

Comparative Analysis

The following table summarizes the biological activities of selected thiourea derivatives compared to this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundModerate against gram-negative bacteriaEffective against multiple cancer cell lines1.5 - 20
1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thioureaHigh against S. typhiSignificant against breast cancer cells<10
N-(2,4-Dichloro)benzoyl-N′-phenylthioureaLow activity reportedModerate efficacy in lung cancer models16 - 25

Q & A

Q. How should researchers address contradictions in reported biological activity data, such as variations in IC50_{50} values across studies?

  • Methodological Answer: Standardize assay protocols (e.g., cell line authentication, serum-free conditions) to minimize variability. Meta-analyses using Bayesian hierarchical models account for inter-lab differences. Revisit synthesis protocols to rule out impurities (e.g., trace metal catalysts) influencing bioactivity .

Key Research Considerations

  • Theoretical Frameworks : Link studies to enzyme inhibition theories (e.g., transition-state analogs) or halogen bonding in drug design .
  • Methodological Rigor : Pre-validate assays with positive/negative controls and replicate experiments across independent labs .
  • Data Transparency : Publish raw spectral data (NMR, HPLC) and crystallographic CIF files in supplementary materials .

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